molecular formula C15H11N3OS B4851293 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- CAS No. 14397-15-0

3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B4851293
CAS No.: 14397-15-0
M. Wt: 281.3 g/mol
InChI Key: ZSZBVMKJFQWIFV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a pyridinecarboxamide group attached to a thiazolyl ring, which is further substituted with a phenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of 3-pyridinecarboxylic acid with thioamides and aryl halides under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions ensures consistent quality and higher efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its anticancer properties and ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- stands out due to its unique combination of a thiazolyl ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14(12-7-4-8-16-9-12)18-15-17-13(10-20-15)11-5-2-1-3-6-11/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZBVMKJFQWIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162584
Record name 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-15-0
Record name 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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